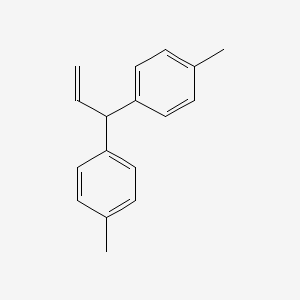
1,1'-(Prop-1-ene-3,3-diyl)bis(4-methylbenzene)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-(Prop-1-ene-3,3-diyl)bis(4-methylbenzene) is an organic compound with the molecular formula C17H18 It is a derivative of benzene, featuring two benzene rings connected by a propene bridge, with each benzene ring substituted by a methyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Prop-1-ene-3,3-diyl)bis(4-methylbenzene) typically involves the reaction of 4-methylbenzyl chloride with propene in the presence of a catalyst. The reaction conditions include:
Temperature: Approximately 80-100°C
Catalyst: Aluminum chloride (AlCl3) or another Lewis acid
Solvent: Anhydrous conditions are preferred to avoid hydrolysis of the catalyst
The reaction proceeds through a Friedel-Crafts alkylation mechanism, where the propene acts as the alkylating agent, forming the desired product.
Industrial Production Methods
In an industrial setting, the production of 1,1’-(Prop-1-ene-3,3-diyl)bis(4-methylbenzene) can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the process.
化学反应分析
Types of Reactions
1,1’-(Prop-1-ene-3,3-diyl)bis(4-methylbenzene) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bond in the propene bridge to a single bond, forming saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated derivatives.
Substitution: Formation of halogenated derivatives.
科学研究应用
1,1’-(Prop-1-ene-3,3-diyl)bis(4-methylbenzene) has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1,1’-(Prop-1-ene-3,3-diyl)bis(4-methylbenzene) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The propene bridge and methyl groups play a crucial role in determining the compound’s binding affinity and specificity. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
相似化合物的比较
Similar Compounds
1,1’-(Propane-1,3-diyl)bis(4-methylbenzene): Similar structure but with a saturated propyl bridge.
1,1’-(But-1-ene-3,3-diyl)bis(4-methylbenzene): Similar structure with a longer butene bridge.
1,1’-(Prop-1-ene-3,3-diyl)bis(4-chlorobenzene): Similar structure with chlorine substituents instead of methyl groups.
Uniqueness
1,1’-(Prop-1-ene-3,3-diyl)bis(4-methylbenzene) is unique due to its specific structural features, including the propene bridge and methyl groups
属性
CAS 编号 |
99595-31-0 |
|---|---|
分子式 |
C17H18 |
分子量 |
222.32 g/mol |
IUPAC 名称 |
1-methyl-4-[1-(4-methylphenyl)prop-2-enyl]benzene |
InChI |
InChI=1S/C17H18/c1-4-17(15-9-5-13(2)6-10-15)16-11-7-14(3)8-12-16/h4-12,17H,1H2,2-3H3 |
InChI 键 |
LIRRHFXLOJINTQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C(C=C)C2=CC=C(C=C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


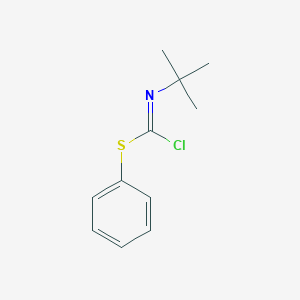
![N-[(4-Chlorophenyl)methyl]-N-cyclopent-2-en-1-yl-N'-methylurea](/img/structure/B14346967.png)
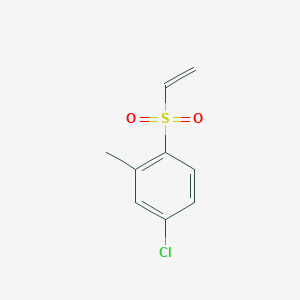
![3-[Methyl(naphthalen-1-yl)amino]butan-2-one](/img/structure/B14346986.png)

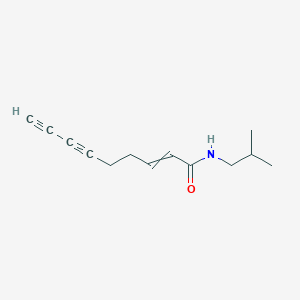
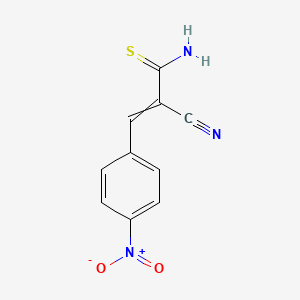

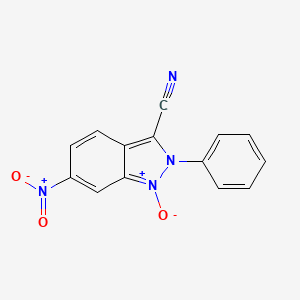

![N-[5-(4-Aminophenoxy)pentyl]-2-methylbenzamide](/img/structure/B14347015.png)

![3-{[(3,4-Dimethylphenyl)methyl]sulfanyl}propanoic acid](/img/structure/B14347030.png)
![(E,E)-N,N'-[Ethane-1,2-diyldi(4,1-phenylene)]bis[1-([1,1'-biphenyl]-2-yl)methanimine]](/img/structure/B14347034.png)
